Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:
The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is an organic compound with the chemical formula C11H19ClO2 and CAS number 14602-86-9. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in organic synthesis as a reactive intermediate for introducing an isopropyl-methylcyclohexyl group into other molecules [].
The key feature of the molecule is the cyclohexyl ring with three substituents: an isopropyl group at the 2nd position, a methyl group at the 5th position, and a chlorocarbonyl chloride (COCl) group at an unspecified carbon (either 1st or 6th) designated by the (1R,2S,5R) stereochemistry. The stereochemistry indicates the specific spatial arrangement of the substituents around the ring. (R) denotes a clockwise and (S) denotes a counter-clockwise orientation of the substituent group relative to an arbitrary reference point [].
Corrosive;Acute Toxic